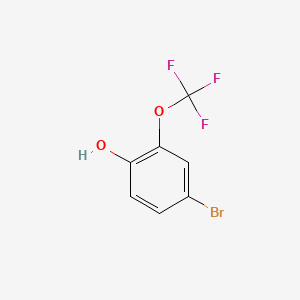

4-Bromo-2-(trifluoromethoxy)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXNTPVMXGBRQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472466 | |

| Record name | 4-bromo-2-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690264-39-2 | |

| Record name | 4-bromo-2-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 690264-39-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)phenol: A Key Intermediate in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] this compound, identified by CAS number 690264-39-2, has emerged as a particularly valuable and versatile building block for researchers, scientists, and drug development professionals.

This technical guide offers an in-depth exploration of this compound, moving beyond a simple recitation of data to provide a senior application scientist's perspective on its properties, synthetic utility, and analytical characterization. The molecule's unique architecture, featuring a phenolic hydroxyl group, a strategically placed bromine atom, and the influential trifluoromethoxy moiety, presents a trifecta of reactive sites for the construction of complex and novel pharmaceutical candidates.

Core Physicochemical and Safety Profile

A comprehensive understanding of a reagent's fundamental properties is a prerequisite for its effective and safe utilization in any research or development setting. The data below, compiled from commercial and safety datasheets, provides the foundational knowledge for handling, storing, and applying this compound.

Physicochemical Properties

The key physical and chemical characteristics of this compound are summarized below. These properties are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 690264-39-2 | [3][4][5][6] |

| Molecular Formula | C₇H₄BrF₃O₂ | [3][4][7] |

| Molecular Weight | 257.01 g/mol | [3][4] |

| Appearance | Solid, White Powder | [3][8] |

| Purity | Typically ≥97.5% to 98% | [3][8][9] |

| Melting Point | 51.0 - 57.0 °C | [8] |

| Storage Conditions | Store at room temperature in a dry, well-ventilated place under an inert atmosphere, away from strong oxidizing agents. | [3][4] |

GHS Safety and Handling Information

This compound is an irritant and should be handled with appropriate care. The following Globally Harmonized System (GHS) classifications and handling protocols are essential for ensuring laboratory safety.

| GHS Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][10] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][10] |

Expert Handling Protocol: As a senior scientist, the causality behind safety protocols is as important as the protocols themselves. The phenolic nature of this compound, combined with its halogenation, necessitates stringent handling to prevent irritation.

-

Engineering Controls: Always handle this solid compound within a certified chemical fume hood to prevent inhalation of dust particles, which can cause respiratory tract irritation.[10]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical splash goggles. Given the H319 (serious eye irritation) warning, face protection is strongly recommended.[10]

-

Storage and Segregation: The compound should be stored in a tightly sealed container in a cool, dry environment.[4] Its reactivity profile does not suggest unusual instability, but as a standard practice, it should be stored away from strong oxidizing agents to prevent exothermic reactions.[4]

The Trifluoromethoxy Group: A Bioisostere with Superior Properties

The true value of this compound as a building block is rooted in the unique properties conferred by the -OCF₃ group. This moiety is often employed as a bioisostere for the more common methoxy (-OCH₃) group, but it offers several distinct advantages that are highly sought after in drug design.[11]

-

Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[11] This increased lipophilicity can significantly improve a drug candidate's ability to permeate cellular membranes, a critical factor for bioavailability and reaching intracellular targets.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[11] Replacing a metabolically labile group (like a methoxy group, which is prone to O-dealkylation) with an -OCF₃ group is a proven strategy to increase a drug's half-life and reduce metabolic clearance.[12]

-

Modulation of Acidity: The strong electron-withdrawing nature of the -OCF₃ group increases the acidity of the phenolic proton compared to non-fluorinated analogues. This electronic effect can be leveraged to fine-tune the pKa of the parent molecule, which in turn influences its binding affinity to target proteins and its solubility profile.[13]

Caption: Key physicochemical impacts of the trifluoromethoxy group in drug design.

Synthetic Utility and Reaction Protocols

This compound is a versatile intermediate precisely because its functional groups allow for selective, sequential chemical modifications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 690264-39-2 [sigmaaldrich.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. fishersci.com [fishersci.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound [oakwoodchemical.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. calpaclab.com [calpaclab.com]

- 10. fishersci.ie [fishersci.ie]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

A Technical Guide to 4-Bromo-2-(trifluoromethoxy)phenol: A Versatile Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Phenolic Intermediates

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique constellation of properties, including high metabolic stability, increased lipophilicity, and the ability to modulate electronic characteristics, which can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] 4-Bromo-2-(trifluoromethoxy)phenol emerges as a highly valuable and versatile building block, providing chemists with a scaffold that marries the advantageous properties of the trifluoromethoxy group with the synthetic versatility of a phenolic hydroxyl group and a reactive bromine atom.

This technical guide provides an in-depth exploration of the physical and chemical properties of this compound. It is designed to serve as a foundational resource for professionals engaged in complex organic synthesis, offering insights into its structural characteristics, reactivity, and analytical methodologies, along with practical, field-proven protocols for its application in key synthetic transformations.

Core Physicochemical & Structural Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and deployment in synthetic strategies. The key properties, compiled from supplier specifications and predictive databases, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 690264-39-2 | [1][3][4] |

| Molecular Formula | C₇H₄BrF₃O₂ | [1][4][5] |

| Molecular Weight | 257.01 g/mol | [1][5] |

| Appearance | White solid powder | [3] |

| Melting Point | 51.0 - 57.0 °C | [3] |

| Purity | ≥97.5% (by GC) | [3] |

| Predicted XlogP | 2.7 | [5] |

| InChIKey | GYXNTPVMXGBRQW-UHFFFAOYSA-N | [5] |

Structural Elucidation & Spectroscopic Signature

While a definitive single-crystal X-ray structure is not widely available in the public domain, the molecular structure of this compound can be confidently assigned through a combination of standard spectroscopic techniques. The expected spectral characteristics are outlined below, providing a benchmark for analytical validation.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous evidence of atomic connectivity.[6]

-

¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons, with chemical shifts and coupling constants dictated by the substitution pattern. The phenolic hydroxyl proton will appear as a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the bromine will be influenced by its isotopic abundance, while the carbons bonded to oxygen and the -OCF3 group will show characteristic shifts.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group, providing a clear diagnostic marker for the presence of this moiety.[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The mass spectrum of this compound would exhibit a characteristic isotopic pattern for bromine (a near 1:1 ratio of M+ and M+2 peaks), providing definitive confirmation of its presence.[7] The molecular ion peak corresponding to its molecular weight of ~257 g/mol would be the primary diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.[6]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

C-F Stretches: Strong, sharp absorption bands, typically in the 1100-1300 cm⁻¹ region, are indicative of the C-F bonds of the trifluoromethoxy group.

-

Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption in the lower frequency region (typically 500-650 cm⁻¹) of the spectrum.

Synthesis Pathway: Electrophilic Bromination

The most direct and industrially relevant method for the synthesis of this compound is the regioselective electrophilic bromination of its precursor, 2-(trifluoromethoxy)phenol. The hydroxyl group is a strongly activating, ortho-, para-director, while the trifluoromethoxy group at the 2-position provides steric hindrance, favoring substitution at the less hindered para-position.

Caption: Synthetic workflow for this compound.

Protocol: Representative Electrophilic Bromination

This protocol outlines a general, scalable procedure for the synthesis of this compound.[8]

-

Preparation: Dissolve 2-(trifluoromethoxy)phenol (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM), in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0°C using an ice bath to control the reaction's exothermicity and enhance regioselectivity.

-

Reagent Addition: Slowly add a solution of bromine (1.0-1.05 equivalents) in DCM to the cooled reaction mixture dropwise over 1-2 hours. Maintain the internal temperature below 5°C throughout the addition.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 12-18 hours.

-

Monitoring: Monitor the reaction's progress by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine, followed by washes with water and saturated brine.

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.

Chemical Reactivity & Synthetic Applications

The true value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom at the 4-position serves as a robust handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures, which are prevalent in pharmaceuticals.[8] The electron-withdrawing nature of the trifluoromethoxy group can facilitate the initial oxidative addition step of the palladium catalyst to the C-Br bond.

Caption: Generalized workflow for Suzuki-Miyaura coupling.

This protocol is a robust starting point for the coupling of this compound with various arylboronic acids.[9]

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene/Water) via syringe.

-

Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring for 8-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography to yield the desired biaryl product.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic and powerful method for forming C-O bonds to generate diaryl ethers, another important scaffold in drug discovery.[10] Modern protocols often utilize catalytic amounts of copper with ligands to facilitate the reaction under milder conditions than traditionally required.[11]

This protocol describes a general procedure for the synthesis of diaryl ethers from this compound.[11]

-

Inert Atmosphere: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired phenol or alcohol (1.2 equiv.), copper(I) iodide (CuI, 10 mol%), and a suitable ligand (e.g., L-Proline or 1,10-Phenanthroline, 20 mol%).

-

Base and Solvent Addition: Add an anhydrous base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) and an anhydrous polar aprotic solvent (e.g., Toluene or DMF).

-

Reaction: Stir the mixture at 110-130°C for 24 hours.

-

Monitoring: Track the consumption of starting material by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to afford the desired diaryl ether.

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound stands as a strategically important intermediate for the synthesis of complex organic molecules. Its trifluoromethoxy group offers inherent advantages for tuning the properties of target compounds, particularly in pharmaceutical applications, while the bromine atom provides a reliable and versatile site for advanced synthetic manipulations like Suzuki and Ullmann cross-coupling reactions. The protocols and data presented in this guide serve as a comprehensive starting point for researchers to effectively and safely utilize this powerful building block in their research and development endeavors.

References

- BenchChem. (2025). Application Notes and Protocols for the Ullmann Coupling of 4-Bromo-2-(trifluoromethyl)phenol. BenchChem.

- BenchChem. (2025). Structural Validation of 4-Bromo-2-(trifluoromethyl)

- BenchChem. (2025). Application Note: Identification of 4-Bromo-2-(trifluoromethyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.

- PubChemLite. This compound (C7H4BrF3O2). PubChem. Retrieved January 11, 2026.

- BenchChem. (2025). An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-(trifluoromethyl)phenol. BenchChem.

- Freie Universität Berlin, Refubium. (2024).

- Liang, T. (2012). Silver-Mediated Trifluoromethoxylation of Aryl Nucleophiles and Synthesis of 3-Deoxy-3-Fluoromorphine. Harvard DASH.

- Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. Organic Chemistry Portal.

- National Center for Biotechnology Information. (2025). 4-[6-Bromo-2-(trifluoromethyl)-3-pyridinyl]phenol. PubChem.

- MDPI. (2021).

- BenchChem. (2025). Technical Support Center: Byproduct Identification in 4-Bromo-2-(trifluoromethyl)phenol Reactions. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine. BenchChem.

- National Center for Biotechnology Information. (2024). 4-Bromo-3-(trifluoromethoxy)phenol. PubChem.

- Grushin, V. V., & Marshall, W. J. (2006).

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. BenchChem.

- National Center for Biotechnology Information. (2025). 2-Bromo-4-(trifluoromethyl)phenol. PubChem.

- Thermo Fisher Scientific. (2025). This compound, 98%.

- BenchChem. (2025). A Technical Guide to 4-Bromo-2-(trifluoromethyl)phenol for Research and Development. BenchChem.

- Wikipedia.

- Thermo Fisher Scientific. (2025). 4-Bromo-2-(trifluoromethyl)phenol, 99%.

- Oakwood Chemical. This compound.

- ChemicalBook. 4-Bromo-2-(trifluoromethyl)phenol | 50824-04-9.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | 690264-39-2 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C7H4BrF3O2) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-2-(trifluoromethoxy)phenol structure and molecular weight

An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)phenol

Core Molecular Attributes and Physicochemical Properties

This compound is a halogenated aromatic compound whose utility in synthetic chemistry is derived from its unique trifluoromethoxy (-OCF₃) and bromo (-Br) substituents. The trifluoromethoxy group is a bioisostere of other functional groups and is prized in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity without adding significant steric bulk.[1] The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling its use as a versatile building block for more complex molecular architectures.[2]

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 690264-39-2 | [3][4][5] |

| Molecular Formula | C₇H₄BrF₃O₂ | [4][5] |

| Molecular Weight | 257.01 g/mol | [4][5] |

| Appearance | White Powder | [3] |

| Melting Point | 51.0-57.0 °C | [3][5] |

| Purity | ≥97.5% (GC) | [3] |

Structural Elucidation and Spectroscopic Signature

Confirming the molecular structure is a critical first step in any research endeavor. While single-crystal X-ray diffraction provides the ultimate structural proof, a combination of spectroscopic methods can validate the identity and purity of this compound with high confidence.[6]

Caption: 2D Structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the aromatic protons, with coupling patterns revealing their relative positions. ¹³C NMR would confirm the presence of seven unique carbon environments, including the carbon atoms bonded to bromine, oxygen, and the trifluoromethoxy group. ¹⁹F NMR would show a singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.[6]

-

Mass Spectrometry (MS) : Mass spectrometry is essential for confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), resulting in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive indicator of a monobrominated compound.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. Key signals include a broad O-H stretch for the phenolic hydroxyl group, strong C-F stretching vibrations from the trifluoromethoxy group, and aromatic C=C and C-H stretches.[6]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the precursor, 2-(trifluoromethoxy)phenol. The hydroxyl group is a strong activating, ortho, para-director. Since the ortho positions are sterically hindered by the bulky trifluoromethoxy group and the hydroxyl group itself, the electrophilic bromine is directed primarily to the para position.[7]

Representative Synthesis: Electrophilic Bromination

This protocol describes a robust method for the synthesis of the title compound. The causality for each step is explained to ensure reproducibility and understanding.

Materials:

-

2-(Trifluoromethoxy)phenol (1 equivalent)

-

Dichloromethane (DCM), anhydrous

-

Bromine (Br₂) (1 equivalent)

-

Aqueous sodium thiosulfate (Na₂S₂O₃) solution, 10%

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethoxy)phenol (1 equivalent) in anhydrous dichloromethane.

-

Rationale: Dichloromethane is an excellent solvent for the starting material and is relatively inert to the reaction conditions.

-

-

Cooling : Cool the solution to 0°C using an ice-water bath.

-

Rationale: Electrophilic bromination is an exothermic reaction. Cooling is critical to control the reaction rate, preventing over-bromination (formation of dibrominated byproducts) and ensuring selectivity for the desired para-product.[8]

-

-

Reagent Addition : Slowly add a solution of bromine (1 equivalent) in dichloromethane to the cooled reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature below 5°C throughout the addition.

-

Rationale: Slow, controlled addition of the brominating agent is essential to manage the exotherm and minimize side reactions.[7]

-

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

-

Work-up :

-

Quench the reaction by adding 10% aqueous sodium thiosulfate solution. Stir until the red-brown color of excess bromine disappears.

-

Rationale: Sodium thiosulfate neutralizes any unreacted bromine, which is corrosive and can complicate purification.[8]

-

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Rationale: The water wash removes water-soluble byproducts, and the brine wash helps to break any emulsions and begins the drying process.

-

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Rationale: Complete removal of water is necessary before solvent evaporation to prevent hydrolysis or other side reactions during storage.[8]

-

-

Purification: Column Chromatography

The crude product often contains minor impurities, such as unreacted starting material or the isomeric byproduct 2-bromo-6-(trifluoromethoxy)phenol.[9] Purification by silica gel column chromatography is the standard method for obtaining a high-purity final product.

-

Stationary Phase : Silica gel (230-400 mesh).

-

Mobile Phase : A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing).

-

Rationale: A non-polar solvent system is used because the product is moderately polar. Starting with a low polarity mobile phase allows for the separation of less polar impurities, with a gradual increase in polarity to elute the desired product. The optimal solvent ratio should be determined by preliminary TLC analysis.[9]

-

Caption: General workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile intermediate.

-

Cross-Coupling Reactions : The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation with boronic acids) and Buchwald-Hartwig (for C-N bond formation with amines). This allows for the modular and efficient construction of complex molecules from simple precursors, a cornerstone of modern pharmaceutical synthesis.[2][8]

-

Medicinal Chemistry : The trifluoromethoxy group is highly sought after in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability and ability to cross cell membranes.[1] Using this compound as a starting fragment allows for the strategic incorporation of this beneficial group into potential new therapeutic agents.

-

Agrochemicals and Materials Science : Similar to its role in pharmaceuticals, this compound serves as a building block for novel herbicides and fungicides, where the trifluoromethoxy group can enhance potency and stability.[10]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

| Hazard Type | GHS Statement(s) | Precautionary Statement(s) |

| Health Hazards | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Reference:[5]

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its structure provides two distinct points for chemical modification: a reactive bromine atom ideal for cross-coupling and a trifluoromethoxy group for enhancing the physicochemical properties of target molecules. The synthetic protocol outlined in this guide is robust and based on well-established chemical principles, providing a reliable pathway to access this versatile compound for further research and development.

References

- Oakwood Chemical. (n.d.). This compound.

- PubChem. (n.d.). 4-Bromo-3-(trifluoromethoxy)phenol.

- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [oakwoodchemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

IUPAC name for 4-Bromo-2-(trifluoromethoxy)phenol

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)phenol

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. The document elucidates the molecule's chemical identity, physicochemical properties, and core synthetic pathways. Emphasis is placed on the strategic importance of its structural motifs—the trifluoromethoxy group and the bromine atom—in the context of modern medicinal chemistry. This guide synthesizes theoretical principles with practical considerations for synthesis, characterization, and safe handling, serving as an essential resource for its application in advanced research and development projects.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenol featuring a bromine atom at the para-position and a trifluoromethoxy group at the ortho-position relative to the hydroxyl group. This specific arrangement of functional groups imparts a unique combination of reactivity and physicochemical characteristics.

Nomenclature and Key Identifiers

-

IUPAC Name: this compound

-

CAS Number: 690264-39-2[1]

-

Molecular Formula: C₇H₄BrF₃O₂[2]

-

Molecular Weight: 257.01 g/mol [2]

-

Synonyms: 4-Bromo-2-(trifluoromethoxy)benzenol

Physicochemical Data

The properties of this compound make it a versatile solid reagent for a variety of chemical transformations. Quantitative data from commercial suppliers are summarized below.

| Property | Value | Source(s) |

| Appearance | White Powder | [1] |

| Melting Point | 51.0 - 57.0 °C | [1] |

| Purity (Assay by GC) | ≥97.5% | [1] |

| MDL Number | MFCD09037798 | [2] |

Synthesis and Reaction Principles

The most direct and industrially relevant method for synthesizing this compound is through the regioselective electrophilic bromination of its precursor, 2-(trifluoromethoxy)phenol.

Core Synthesis: Electrophilic Aromatic Substitution

The synthetic strategy hinges on the principles of electrophilic aromatic substitution on a substituted benzene ring. The hydroxyl (-OH) group is a powerful activating, ortho-, para-directing group. The trifluoromethoxy (-OCF₃) group, while containing an oxygen, is moderately deactivating and meta-directing due to the strong electron-withdrawing effect of the fluorine atoms. In this case, the directing effect of the hydroxyl group dominates, guiding the incoming electrophile (Br⁺) to the positions ortho and para to it. The para-position is sterically less hindered, leading to the preferential formation of the 4-bromo isomer.

A generalized protocol for this transformation is outlined below.

Protocol: Electrophilic Bromination of 2-(trifluoromethoxy)phenol

-

Preparation: Dissolve 2-(trifluoromethoxy)phenol (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or acetic acid) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0-5 °C using an ice bath to manage the exothermicity of the reaction and enhance regioselectivity.

-

Reagent Addition: Slowly add a solution of elemental bromine (Br₂) (1 equivalent) in the same solvent to the cooled mixture over 30-60 minutes. Maintain the internal temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Significance in Medicinal Chemistry and Drug Design

The title compound is not merely a chemical intermediate; it is a strategic building block for constructing complex, biologically active molecules. Its value stems from the combined contributions of its functional groups.

The Role of the Trifluoromethoxy (-OCF₃) Group

The trifluoromethoxy group is a highly prized substituent in modern drug design.[3] Its inclusion in a drug candidate can profoundly and beneficially alter its pharmacokinetic profile:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[3]

-

Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[3]

-

Modulation of Acidity: As a strong electron-withdrawing group, it increases the acidity of the phenolic proton, which can influence binding interactions and solubility.

Riluzole, a drug used to treat amyotrophic lateral sclerosis, incorporates a trifluoromethoxy group to enhance its lipophilicity, metabolic stability, and ability to cross the blood-brain barrier.[3]

The Bromo (-Br) Group as a Synthetic Handle

The bromine atom at the 4-position is a versatile synthetic handle, providing a reactive site for a wide range of metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling the construction of large libraries of compounds for screening. Key transformations include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters to create biaryl structures.

-

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes to synthesize aryl alkynes.

-

Ullmann Condensation: Formation of C-O bonds to generate diaryl ethers.

These reactions are foundational in the synthesis of kinase inhibitors, receptor modulators, and other complex pharmaceutical targets.[4][5]

Caption: Utility of the compound as a scaffold for creating diverse molecular architectures.

Spectroscopic Characterization (Predicted)

While specific spectral data are not publicly available, the structure of this compound allows for a confident prediction of its key spectroscopic features.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Region (δ 7.0-7.5 ppm): Three signals corresponding to the three protons on the aromatic ring, likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted system. - Phenolic Proton (δ 5-6 ppm): A broad singlet for the -OH proton, which is exchangeable with D₂O. Its chemical shift can vary with solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the oxygen of the phenol (C1) will be downfield, while the carbon attached to the bromine (C4) will also be distinct. - -OCF₃ Carbon (δ ~120 ppm): A quartet due to coupling with the three fluorine atoms (¹JCF). |

| ¹⁹F NMR | - A single, sharp singlet around δ -58 to -60 ppm, characteristic of the -OCF₃ group. |

| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C-O Stretch: A strong band around 1200-1280 cm⁻¹. - C-F Stretch: Very strong, characteristic absorptions in the 1000-1300 cm⁻¹ region. - C-Br Stretch: A weaker absorption in the 500-600 cm⁻¹ region. |

Safety, Handling, and Storage

As a halogenated and fluorinated phenolic compound, this compound requires careful handling in a controlled laboratory environment.

GHS Hazard Classification

Based on available safety data sheets, the compound is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[6]

-

Eye Irritation (Category 2), H319: Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[6]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Personal Protective Equipment:

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical development. The combination of a metabolically robust, lipophilic trifluoromethoxy group and a synthetically versatile bromine atom makes it an ideal scaffold for generating novel molecules with potentially enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is crucial for unlocking its full potential in research and development.

References

- SAFETY DATA SHEET - this compound. Fisher Scientific. [Link]

- This compound - Oakwood Chemical. Oakwood Chemical. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound [oakwoodchemical.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.ie [fishersci.ie]

- 7. synquestlabs.com [synquestlabs.com]

potential biological activity of 4-Bromo-2-(trifluoromethoxy)phenol derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 4-Bromo-2-(trifluoromethoxy)phenol Derivatives

Introduction: A Scaffold of Strategic Importance in Drug Discovery

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a decision of paramount strategic importance. The this compound structure represents a confluence of desirable features for the development of novel bioactive agents.[1] This guide provides a comprehensive technical overview of this scaffold, delineating its synthetic versatility and exploring its potential biological activities.

The molecule's architecture is distinguished by three key components:

-

A Phenolic Core: Phenol and its derivatives are a well-established class of compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] The hydroxyl group provides a crucial hydrogen bonding point for interaction with biological targets.

-

A Bromine Atom: Positioned at the 4-position, the bromine atom serves as a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the systematic and diverse functionalization of the aromatic ring to build extensive chemical libraries.[4][5]

-

A Trifluoromethoxy Group (-OCF3): The trifluoromethoxy group is a bioisostere of other functionalities and is increasingly utilized in drug design to enhance molecular properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity of a drug candidate to its target protein.[6][7] This often translates to improved pharmacokinetic profiles and overall efficacy.[8]

This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide both the foundational knowledge and the practical methodologies required to unlock the therapeutic potential of this compound derivatives. We will delve into the causality behind synthetic strategies, hypothesize on primary biological targets based on structure-activity relationships of analogous compounds, and provide robust, self-validating protocols for biological evaluation.

Section 1: Physicochemical Properties and Synthetic Versatility

The utility of this compound as a foundational building block is rooted in its distinct physicochemical properties and chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 690264-39-2 | [1] |

| Molecular Formula | C₇H₄BrF₃O₂ | [1] |

| Molecular Weight | 257.01 g/mol | [1] |

| Appearance | Solid | [4] |

The true potential of this scaffold is realized through the strategic modification of its core structure. The bromine atom is an ideal leaving group for cross-coupling reactions, while the phenolic hydroxyl can be targeted for etherification or esterification. Below are foundational protocols for derivatization, adapted from methodologies for structurally similar compounds.[4][9]

Experimental Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Causality: The Suzuki-Miyaura coupling is a powerful and reliable method for constructing biaryl systems, which are common motifs in kinase inhibitors.[10] This protocol allows for the introduction of various aryl or heteroaryl groups at the 4-position, enabling fine-tuning of steric and electronic properties to optimize target engagement. The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond.

Methodology:

-

Preparation: In a dry round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as Toluene/Water (10:1 ratio), via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Work-up: Upon completion (typically 12-18 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-(trifluoromethoxy)phenol derivative.[9]

Experimental Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Causality: The Buchwald-Hartwig amination enables the formation of C-N bonds, introducing primary or secondary amines to the scaffold.[10] The resulting arylamine derivatives are key pharmacophores for many kinase inhibitors, where the amine can act as a crucial hydrogen bond donor or acceptor, or serve as an attachment point for further derivatization to optimize binding.[10] The palladium catalyst, in conjunction with a specialized phosphine ligand, is essential for facilitating the coupling between the aryl bromide and the amine.

Methodology:

-

Preparation: In a glovebox or a Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

-

Reagent Addition: Add the base (e.g., NaOtBu, 1.2 equiv), this compound (1.0 mmol, 1.0 equiv), and the desired amine (1.1 equiv).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as Toluene.

-

Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (e.g., 100 °C) for 18-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-amino-2-(trifluoromethoxy)phenol derivative.[9]

Section 2: Hypothesized Biological Activities and Mechanisms of Action

While specific biological data for this compound derivatives is emerging, we can formulate strong hypotheses based on the activities of structurally related compounds and the known effects of its key functional groups.

Kinase Inhibition in Oncology

A primary and highly probable application for this class of compounds is in the development of protein kinase inhibitors for cancer therapy.[10] The trifluoromethyl (-CF3) analogue is a promising candidate for inhibiting kinases involved in oncogenic signaling.[10] The trifluoromethoxy (-OCF3) group shares many properties with the -CF3 group, including strong electron-withdrawing effects and lipophilicity, suggesting a similar potential.[7]

Hypothesized Mechanism: Derivatives synthesized via Suzuki or Buchwald-Hartwig couplings can be designed to target the ATP-binding site of kinases.[10] The core phenol provides a scaffold that can be elaborated with moieties that form key interactions (e.g., hydrogen bonds with the hinge region of the kinase), while the trifluoromethoxy group can enhance binding affinity and occupy hydrophobic pockets. A plausible target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[10]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Phenolic compounds have a long history as antimicrobial agents.[11] Their mechanism often involves disrupting cell membranes or inhibiting essential enzymes. The introduction of a bromine atom and a trifluoromethoxy group can significantly enhance this activity.[2] Increased lipophilicity conferred by the -OCF3 group can improve the compound's ability to penetrate bacterial cell walls, while the bromine atom can increase its potency.[6] Derivatives could be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (Candida albicans).[2][12]

Section 3: A Framework for Biological Evaluation

A systematic and logical workflow is essential to efficiently evaluate the biological activity of a newly synthesized library of this compound derivatives.

Caption: A logical workflow for the synthesis and biological evaluation.

Experimental Protocol 3: Cell Viability Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust and high-throughput method for primary screening of potential anticancer compounds. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, whereas dead or metabolically inactive cells do not. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., a relevant cell line for the kinase target) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Causality: This is the gold standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] It provides a quantitative measure of a compound's potency and is essential for comparing the efficacy of different derivatives.

Methodology:

-

Preparation: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the target microorganism (e.g., adjusted to 0.5 McFarland standard) to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for most bacteria).

-

Data Reading: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A spectrophotometric reading can also be used for a more quantitative assessment.

Conclusion and Future Directions

The this compound scaffold stands out as a highly promising starting point for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries through established and reliable cross-coupling reactions.[4][9] Based on strong evidence from analogous structures, derivatives of this scaffold are prime candidates for development as kinase inhibitors in oncology and as novel antimicrobial agents.[2][10] The trifluoromethoxy group is a key feature, expected to confer advantageous pharmacokinetic properties essential for successful drug development.[7][8]

The successful progression of this research will depend on a systematic biological evaluation as outlined in this guide. Future work should focus on establishing clear Structure-Activity Relationships (SAR) to guide lead optimization. Promising candidates identified through in vitro screening will require validation in more complex cellular models and, ultimately, in vivo animal studies to assess their efficacy and safety profiles.[8][13] The strategic combination of rational design, versatile synthesis, and robust biological testing will be crucial in unlocking the full potential of this valuable chemical scaffold.

References

- Synthesis of Novel Derivatives from 4-Bromo-2-(trifluoromethyl)phenol: Application Notes and Protocols for Researchers. Benchchem.

- Unlocking the Potential of 4-Bromo-2-(trifluoromethyl)phenol: A Technical Guide for Researchers. Benchchem.

- A Comparative Analysis of the Biological Activity of 4-Bromo-2-(trifluoromethyl)

- The Versatile Role of 4-Bromo-2-(trifluoromethyl)phenol in Modern Organic Synthesis. Benchchem.

- A Technical Guide to 4-Bromo-2-(trifluoromethyl)phenol for Research and Development. Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC.

- Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Bentham Science.

- A Comparative Guide to In Vitro and In Vivo Studies of Trifluoromethoxy-Substituted Compounds. Benchchem.

- This compound. Oakwood Chemical.

- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers.

- A Comparative Analysis of a 3-(Trifluoromethyl)

Sources

- 1. This compound [oakwoodchemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Trifluoromethoxy Group: A "Super-Halogen" in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the intricate chess game of drug design, the strategic placement of specific functional groups can dramatically alter a molecule's properties, transforming a mere lead compound into a clinical candidate. Among the arsenal of moieties available to the medicinal chemist, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful tool.[1][2][3] Often dubbed a "super-halogen" or "pseudo-halogen," its distinct combination of electronic and steric properties allows for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic profile.[2][4][5] This guide provides a comprehensive exploration of the trifluoromethoxy group's role in medicinal chemistry, delving into its fundamental physicochemical characteristics, its profound impact on metabolic stability and lipophilicity, and its nuanced influence on target engagement. We will dissect the causal relationships behind its effects and provide field-proven insights into its strategic application in drug discovery.

The Unique Physicochemical Landscape of the Trifluoromethoxy Group

The trifluoromethoxy group is more than just a fluorinated analog of the methoxy group; its properties are a unique amalgamation of the characteristics of its constituent atoms.[2][6] Understanding these foundational attributes is critical to appreciating its utility in drug design.

Electronic Profile: A Tale of Two Effects

The -OCF₃ group exhibits a dual electronic nature. The three highly electronegative fluorine atoms create a potent electron-withdrawing inductive effect, significantly influencing the electronic landscape of the molecule to which it is attached.[6][7] This is in stark contrast to the electron-donating nature of a methoxy group. However, the oxygen atom's lone pairs can participate in resonance, creating a weaker electron-donating effect compared to a methoxy group.[3] This interplay of strong inductive withdrawal and weak resonance donation gives the trifluoromethoxy group a unique electronic signature that can be leveraged to modulate a molecule's pKa and its interactions with biological targets.[8]

Lipophilicity: A Predictable Enhancement

A key driver for the incorporation of the -OCF₃ group is its ability to increase lipophilicity.[4][5][6] Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] The trifluoromethoxy group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04, significantly higher than that of a trifluoromethyl group (+0.88) and a chlorine atom (+0.71).[4][6][10] This predictable increase in lipophilicity can enhance a molecule's ability to permeate biological membranes, a crucial factor for oral bioavailability and brain penetration.[6][11]

Conformational Preferences and Steric Influence

When attached to an aromatic ring, the trifluoromethoxy group typically adopts a perpendicular orientation to the ring plane.[5][12] This conformational preference is a result of minimizing repulsive electrostatic interactions.[12] This perpendicular arrangement can have significant steric implications, influencing the overall shape of the molecule and its ability to fit into a protein's binding pocket. This can be strategically employed to enhance binding affinity and selectivity.[13]

Fortifying Molecules: The Impact on Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability.[6][7][14] This is a critical hurdle in drug development, as rapid metabolism can lead to a short drug half-life and reduced efficacy.[14][15]

The increased metabolic stability conferred by the -OCF₃ group is primarily due to the strength of the carbon-fluorine bonds.[6][14] These bonds are highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes, which are major players in drug metabolism.[14][15] By replacing a metabolically labile group, such as a methoxy group which is susceptible to oxidative demethylation, with a trifluoromethoxy group, that metabolic pathway can be effectively blocked.[6] This "metabolic switching" can lead to a longer drug half-life, reduced clearance, and a more predictable in vivo performance.[14]

The electron-withdrawing effect of the fluorine atoms also decreases the electron density on the oxygen atom, making it less susceptible to oxidation.[6] Furthermore, this effect reduces the ability of the oxygen to act as a hydrogen bond acceptor, diminishing its interaction with metabolic enzymes.[6]

The Trifluoromethoxy Group in Action: Case Studies and Applications

The theoretical advantages of the trifluoromethoxy group are borne out in numerous FDA-approved drugs across a range of therapeutic areas.[2][16]

-

Riluzole: Used for the treatment of amyotrophic lateral sclerosis (ALS), riluzole features a trifluoromethoxy group that contributes to its metabolic stability and ability to cross the blood-brain barrier.[2]

-

Sonidegib: This oncology drug, used to treat basal cell carcinoma, incorporates a trifluoromethoxy group, which likely enhances its pharmacokinetic profile.[2]

-

Delamanid and Pretomanid: These anti-tuberculosis agents both contain a trifluoromethoxy group, highlighting its utility in developing drugs for infectious diseases.[2]

Experimental Protocols for Assessing the Impact of the Trifluoromethoxy Group

To empirically validate the effects of incorporating a trifluoromethoxy group, several key in vitro assays are indispensable.

In Vitro Microsomal Stability Assay

This assay is fundamental for evaluating a compound's susceptibility to metabolism by liver enzymes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound.[8][15]

Methodology:

-

Preparation of Microsomes: Liver microsomes, rich in CYP enzymes, are prepared and stored at -80°C.

-

Incubation: The test compound is incubated with the liver microsomes in the presence of a NADPH regenerating system to initiate the metabolic reaction.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched with a stopping solution (e.g., ice-cold acetonitrile).[15]

-

Analysis: The concentration of the remaining parent compound at each time point is quantified using LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.

LogP Determination: The Shake-Flask Method

This classic method directly measures the partitioning of a compound between an aqueous and an organic phase.

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.[9]

Methodology:

-

Equilibration: Equal volumes of n-octanol and water (or a buffer of a specific pH for LogD) are mixed and allowed to equilibrate.

-

Addition of Compound: A known amount of the test compound is added to the biphasic system.

-

Shaking: The mixture is shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.[9]

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Caption: Metabolic pathway of a methoxy-containing compound.

Caption: Blocked metabolic pathway of a trifluoromethoxy compound.

Conclusion: A Versatile Tool for Drug Optimization

The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's repertoire.[1][6] Its ability to enhance metabolic stability, predictably increase lipophilicity, and exert unique electronic and steric influences makes it a valuable substituent for optimizing lead compounds into viable drug candidates.[6][10] A thorough understanding of its fundamental properties and the causal relationships behind its effects is paramount for its successful application in the rational design of new therapeutics. As synthetic methodologies for the incorporation of the -OCF₃ group continue to advance, its prominence in drug discovery is set to grow even further.[12][16]

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

- Unlocking Metabolic Stability: A Comparative Guide to Trifluoromethoxylated Compounds - Benchchem.

- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters.

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - BJOC.

- Advances in the Development of Trifluoromethoxylation Reagents - MDPI.

- Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC - NIH.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed Central.

- Enantioselective synthesis of trifluoromethoxy-containing compounds. - ResearchGate.

- Trifluoromethoxy group - Grokipedia.

- Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein-Ligand Complexes - PubMed.

- Examples of drugs bearing trifluoromethoxy groups (highlighted in pink)... - ResearchGate.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH.

- Role of trifluoromethyl groups in medicinal chemistry and drug design - Benchchem.

- Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - Chemical Communications (RSC Publishing).

- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups - Benchchem.

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications.

- A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Groups in Drug Design - Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications.

- Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes | Request PDF - ResearchGate.

- Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups - PubMed.

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD..

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed.

- Examples of prominent drugs containing trifluoromethyl groups. - ResearchGate.

- Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes | Journal of Medicinal Chemistry - ACS Publications.

- Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes (Journal Article) | OSTI.GOV.

- Trifluoromethyl group - Wikipedia.

- Trifluoromethoxy-containing pharmaceutical drugs. - ResearchGate.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate.

- Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups - CHIMIA.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione.

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF - ResearchGate.

- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin.

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Overview and Core Hazard Profile

4-Bromo-2-(trifluoromethoxy)phenol is a halogenated and fluorinated phenol derivative increasingly utilized as a building block in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable intermediate in the synthesis of complex molecules. However, the same reactivity that makes it useful also necessitates a thorough understanding of its hazard profile to ensure safe handling and mitigate risks in the laboratory.

This guide provides an in-depth analysis of the compound's safety data, moving beyond a simple recitation of facts to explain the causality behind recommended safety protocols. The primary hazards associated with this compound are significant and include acute oral toxicity, skin and severe eye irritation, and respiratory tract irritation.[1][2][3] A comprehensive understanding of these risks is the foundation of a robust safety culture when working with this and similar reagents.

Section 2: GHS Hazard Analysis and Personal Protective Equipment (PPE) Matrix

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards. For this compound, the classifications demand stringent protective measures.

Signal Word: Warning [4]

GHS Hazard Statements:

These classifications are not merely administrative; they are direct indicators of the compound's potential to cause harm upon exposure. The trifluoromethoxy group and the bromine atom significantly influence the molecule's reactivity and toxicological profile. The phenolic hydroxyl group can also contribute to its irritant properties.

Hazard-to-PPE Correlation Matrix

This table directly links the identified hazards to the mandatory personal protective equipment. The rationale is to create an impenetrable barrier between the researcher and the chemical.

| Hazard Statement | Exposure Route | Required PPE & Engineering Controls | Rationale |

| H302: Harmful if swallowed | Ingestion | Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[4][6][7] | Prevents accidental ingestion from contaminated hands or surfaces. |

| H315: Causes skin irritation | Dermal Contact | Nitrile or neoprene gloves (ensure no breakthrough). Lab coat.[4][5] | Prevents direct skin contact, which can lead to irritation, inflammation, and potential absorption. |

| H319: Causes serious eye irritation | Ocular Contact | Tightly fitting safety goggles or a face shield.[4][5] | Protects against splashes or airborne dust that can cause serious, potentially irreversible, eye damage. |